molecular formula C10H8BrN3O2 B1472377 4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1505201-70-6

4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1472377
CAS RN: 1505201-70-6
M. Wt: 282.09 g/mol
InChI Key: KGGGETCZGXZACC-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (4-Br-1-M-3-P-1H-P-5-C) is a heterocyclic compound with an aromatic ring. It is a derivative of pyrazole and is a member of the pyridine family. It has been widely used in scientific research as a reagent, a catalyst, and a ligand in catalytic reactions. It has also been investigated as a potential drug molecule due to its ability to interact with various proteins and other biological molecules.

Scientific Research Applications

Synthesis of Complex Molecules

This compound serves as a crucial intermediate in the synthesis of complex chemical structures, demonstrating its versatility in organic synthesis. For example, Niu Wen-bo (2011) detailed the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcasing the compound's role in developing agricultural chemicals (Niu Wen-bo, 2011).

Potential Anticancer Agents

Organometallic complexes derived from similar pyrazole compounds have been studied for their potential as anticancer agents. For instance, Stepanenko et al. (2011) synthesized organometallic complexes with potential cyclin-dependent kinase (Cdk) inhibitory activity, indicating the use of related compounds in the development of cancer therapeutics (Stepanenko et al., 2011).

Functionalization and Characterization

The functionalization reactions of related pyrazole compounds have been extensively studied, as demonstrated by İ. Yıldırım, F. Kandemirli, and E. Demir (2005). These studies contribute to our understanding of the chemical properties and reactivity of such compounds, which are essential for developing new materials and pharmaceuticals (İ. Yıldırım et al., 2005).

Structural and Computational Studies

Li-qun Shen et al. (2012) conducted structural and computational studies on pyrazole derivatives, offering insights into the molecular structure, which is crucial for designing compounds with specific properties for various applications (Li-qun Shen et al., 2012).

properties

IUPAC Name

4-bromo-2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-3-2-4-12-5-6/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGGETCZGXZACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

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